1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one
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Overview
Description
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one typically involves the oxidation and rearrangement of 4-fluoro-3-nitrophenol. One common method includes mixing 15g of 4-fluoro-3-nitrophenol with 40mL of acetonitrile and 2.5g of a specific catalyst. The mixture is then heated to 50°C, and 40mL of 35% hydrogen peroxide is added dropwise. The reaction is stirred for 10 hours at this temperature. After cooling, the reaction mixture is centrifuged, and the catalyst is filtered out. The filtrate is diluted with 100mL of water and extracted with ether. The organic phase is dried over anhydrous magnesium sulfate and distilled under reduced pressure to obtain the solid product .
Chemical Reactions Analysis
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorinated antibiotics and other bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the production of liquid crystal materials and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-Fluoro-2-nitrophenyl)ethan-1-one: This compound lacks the hydroxy group, which may affect its reactivity and applications.
1-(3-Fluoro-4-nitrophenyl)ethanone: The position of the fluoro and nitro groups is different, leading to variations in chemical properties and applications.
4’-Hydroxy-3’-Nitroacetophenone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6FNO4 |
---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
1-(4-fluoro-2-hydroxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)5-2-3-6(9)7(8(5)12)10(13)14/h2-3,12H,1H3 |
InChI Key |
XWDXEWMZTVIYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])O |
Origin of Product |
United States |
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